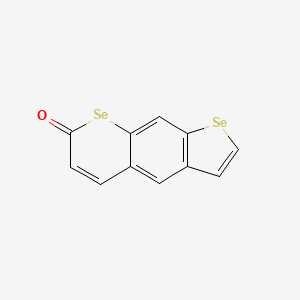

7H-Selenolo(3,2-g)(1)benzoselenin-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7H-セレンロ3,2-gベンゾセレンイン-7-オン: は、セレン原子を含むヘテロ環状化合物です。

合成方法

合成経路および反応条件: 7H-セレンロ3,2-gベンゾセレンイン-7-オンの合成は、通常、特定の条件下で適切な前駆体の環化を伴います。 一般的な方法の1つは、セレンフェンを適切な求電子試薬と反応させ、続いて環化させて目的のヘテロ環構造を形成することです 。 反応条件には、多くの場合、エタノールなどの溶媒と、エトキシドナトリウムなどの触媒を使用して環化プロセスを促進することが含まれます .

工業的生産方法: 7H-セレンロ3,2-gベンゾセレンイン-7-オンの詳細な工業的生産方法は、広く文書化されていませんが、一般的なアプローチは、実験室規模の合成方法の拡大を伴います。 これには、高収率と純度を確保するために反応条件を最適化し、有毒である可能性のあるセレン化合物を扱うための安全対策を実施することが含まれます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Selenolo(3,2-g)(1)benzoselenin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of selenophenes with suitable electrophiles, followed by cyclization to form the desired heterocyclic structure . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium ethoxide to facilitate the cyclization process .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle selenium compounds, which can be toxic .

化学反応の分析

反応の種類: 7H-セレンロ3,2-gベンゾセレンイン-7-オンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、一般的な酸化剤を使用して酸化することができ、セレンオキシドまたは他の酸化された誘導体の形成につながります.

一般的な試薬と条件:

形成される主な生成物: これらの反応から形成される主な生成物には、セレンオキシド、セレン化物、および元の化合物のさまざまな置換誘導体が含まれます .

科学研究の応用

化学: 化学において、7H-セレンロ3,2-gベンゾセレンイン-7-オンは、より複雑な有機セレン化合物を合成するためのビルディングブロックとして使用されます。 そのユニークな構造により、新しい化学反応の探求と新規材料の開発が可能になります .

生物学および医学: この化合物は、その生物活性により、医薬品化学において可能性を示しています。 7H-セレンロ3,2-gベンゾセレンイン-7-オンの特定の生物学的標的と作用機序を探求するための研究が進行中です .

産業: 産業セクターでは、この化合物は、導電率や安定性などのユニークな特性を備えた新素材の開発に使用できます 。 材料科学分野におけるその用途は、まだ調査中です .

科学的研究の応用

Chemistry: In chemistry, 7H-Selenolo(3,2-g)(1)benzoselenin-7-one is used as a building block for synthesizing more complex organoselenium compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology and Medicine: This compound has shown potential in medicinal chemistry due to its biological activity. Research is ongoing to explore the specific biological targets and mechanisms of action of this compound .

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability . Its applications in the field of materials science are still being explored .

作用機序

7H-セレンロ3,2-gベンゾセレンイン-7-オンの作用機序は、生物分子との相互作用に関与し、さまざまな生化学的効果をもたらします。 この化合物は、抗酸化物質として作用し、フリーラジカルを中和し、細胞を酸化損傷から保護します 。 さらに、特定の酵素や受容体と相互作用し、それらの活性を調節し、治療効果をもたらす可能性があります .

類似化合物の比較

類似化合物:

セレンロ[2,3-c]ピリダジン: 別のヘテロ環構造を持つ有機セレン化合物.

ピラゾロ[3,4-b]セレンロ[3,2-e]ピラジン: 抗がん作用と抗菌作用を持つ可能性のある化合物.

アズレン[1,2,3-i,j]イソキノリン-7-オン: 漢方薬の成分として研究されている化合物.

独自性: 7H-セレンロ3,2-gベンゾセレンイン-7-オンは、その特定のヘテロ環構造により独自であり、独特の化学的および生物学的特性を付与します。

類似化合物との比較

Selenolo(2,3-c)pyridazine: Another organoselenium compound with a different heterocyclic structure.

Pyrazolo(3,4-b)selenolo(3,2-e)pyrazine: A compound with potential anticancer and antimicrobial activity.

Azuleno(1,2,3-i,j)isoquinolin-7-one: A compound studied for its components in traditional Chinese medicine.

Uniqueness: 7H-Selenolo(3,2-g)(1)benzoselenin-7-one is unique due to its specific heterocyclic structure, which imparts distinct chemical and biological properties.

特性

CAS番号 |

143810-63-3 |

|---|---|

分子式 |

C11H6OSe2 |

分子量 |

312.1 g/mol |

IUPAC名 |

selenopheno[3,2-g]selenochromen-7-one |

InChI |

InChI=1S/C11H6OSe2/c12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11/h1-6H |

InChIキー |

BSFILUFPMPCEDF-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=O)[Se]C2=CC3=C(C=C[Se]3)C=C21 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate]](/img/structure/B12689937.png)

![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide](/img/structure/B12689995.png)

![7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12690008.png)

![4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12690015.png)